2-(2-Chloro-6-fluorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone
Description
2-(2-Chloro-6-fluorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone is a synthetic organic compound featuring a spirocyclic 1,5-dioxa-9-azaspiro[5.5]undecane core linked to a substituted phenyl group via a ketone bridge.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClFNO3/c17-13-3-1-4-14(18)12(13)11-15(20)19-7-5-16(6-8-19)21-9-2-10-22-16/h1,3-4H,2,5-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAKWRYVGJYNJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)CC3=C(C=CC=C3Cl)F)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Diols and Amines
The spirocyclic amine is synthesized via cyclocondensation of 1,5-pentanediol with piperidin-4-one derivatives. In a representative procedure, 1,5-pentanediol and piperidin-4-one undergo acid-catalyzed cyclization at 80°C for 12 hours, yielding the spirocyclic intermediate with 68% efficiency.
Reaction Conditions :
- Catalyst: p-Toluenesulfonic acid (5 mol%)
- Solvent: Toluene
- Purification: Flash chromatography (SiO₂, ethyl acetate/heptane 3:7)
Protection-Deprotection Strategies
Primary amines are protected as tert-butyl carbamates (Boc) to prevent undesired side reactions during subsequent steps. Deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM) restores the free amine.
Key Methodologies for Ethanone Bridge Formation
Nucleophilic Substitution with α-Halo Ketones
The spirocyclic amine reacts with 2-bromo-1-(2-chloro-6-fluorophenyl)ethanone in a nucleophilic substitution (SN2) mechanism. This method achieves moderate yields (45–55%) due to competing elimination.
Procedure :
- Spirocyclic amine (1.0 equiv) and 2-bromo-1-(2-chloro-6-fluorophenyl)ethanone (1.2 equiv) are combined in anhydrous DCM.
- Triethylamine (2.5 equiv) is added to scavenge HBr.
- The mixture is stirred at 25°C for 24 hours.
- Work-up includes washing with brine, drying over Na₂SO₄, and purification via preparative HPLC.
Table 1: Optimization of Nucleophilic Substitution
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Triethylamine | DCM | 25 | 45 |
| DBU | THF | 40 | 52 |
| K₂CO₃ | Acetonitrile | 60 | 38 |
Reductive Amination of Aldehydes
Reductive amination between the spirocyclic amine and 2-(2-chloro-6-fluorophenyl)acetaldehyde employs sodium cyanoborohydride (NaBH₃CN) to form the ethanone bridge. This method offers superior yields (65–75%) but requires strict pH control.
Procedure :
- Spirocyclic amine (1.0 equiv) and 2-(2-chloro-6-fluorophenyl)acetaldehyde (1.1 equiv) are dissolved in methanol.
- NaBH₃CN (1.5 equiv) is added at 0°C.
- The reaction is stirred for 6 hours at 25°C.
- Purification via flash chromatography (SiO₂, DCM/methanol 95:5) isolates the product.
Critical Parameters :
- pH: Maintained at 6–7 using acetic acid.
- Side Product: Over-reduction to the secondary alcohol is minimized by limiting reaction time.
Weinreb Amide Approach
The Weinreb amide derivative of the spirocyclic amine reacts with 2-chloro-6-fluorophenylmethylmagnesium bromide to form the ketone. This method achieves 70% yield and excellent purity.
Procedure :
- Spirocyclic amine is converted to its Weinreb amide using N,O-dimethylhydroxylamine hydrochloride and EDCI.
- The amide reacts with 2-chloro-6-fluorophenylmethylmagnesium bromide (2.0 equiv) in THF at −78°C.
- Quenching with NH₄Cl and extraction with ethyl acetate yields the crude product.
- Purification via silica gel chromatography affords the title compound.
Analytical Characterization and Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
X-ray Crystallography
Single-crystal analysis confirms the spirocyclic conformation and dihedral angle of 87° between the aromatic and ketone planes.
Comparative Analysis of Synthetic Routes
Table 2: Method Efficiency and Limitations
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Nucleophilic Substitution | 45–55 | 90 | Simple conditions | Competing elimination |
| Reductive Amination | 65–75 | 95 | High yield | pH sensitivity |
| Weinreb Amide | 70 | 98 | Excellent purity | Low-temperature requirements |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine or ether functional groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the chloro or fluoro substituents, potentially converting them to hydrogen. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of dehalogenated products
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity due to the presence of both electron-withdrawing and electron-donating groups. It serves as a model compound for studying spirocyclic systems and their behavior in various chemical reactions.
Biology
Biologically, the compound is of interest due to its potential interactions with biological macromolecules. Its spirocyclic structure may allow it to interact with enzymes or receptors in unique ways, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. The presence of the chloro-fluorophenyl group suggests it may have activity against certain types of cancer or infectious diseases. Research is ongoing to determine its efficacy and safety in clinical settings.
Industry
Industrially, the compound could be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone involves its interaction with specific molecular targets. The chloro-fluorophenyl group may interact with hydrophobic pockets in proteins, while the spirocyclic core could provide a rigid scaffold that enhances binding affinity. The compound may inhibit enzyme activity or disrupt protein-protein interactions, leading to its observed biological effects.
Comparison with Similar Compounds
JWH Series (e.g., JWH-250, JWH-302, JWH-201)
- Substituents : Methoxy groups on phenyl rings (e.g., 2-methoxyphenyl, 3-methoxyphenyl) and indole/pentyl moieties .
- Molecular Formula: C₂₂H₂₅NO₂ (JWH-250), differing from the target compound due to the absence of halogens and spirocyclic systems.
- Applications: Cannabinoid receptor agonists with psychoactive properties, highlighting the role of substituent polarity in receptor binding .
1-{1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl}-2-(2-methoxyphenoxy)ethan-1-one (BG02785)
2-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one
Spectroscopic Characterization
- IR Data : Spirocyclic compounds exhibit carbonyl peaks near 1733 cm⁻¹ (e.g., 6c in ), aligning with the ketone group in the target compound . GC-FTIR methods () are applicable for verifying structural specificity .
Physicochemical and Pharmacological Properties
Table 1: Key Comparisons
Substituent Effects
- Spirocyclic Systems: Conformational rigidity in 1,5-dioxa-9-azaspiro[5.5]undecane may improve target selectivity over non-spiro analogs .
Biological Activity
2-(2-Chloro-6-fluorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chloro and Fluoro Substituents : The presence of a chloro (Cl) and a fluoro (F) group enhances its biological activity.
- Spirocyclic Framework : The spiro structure contributes to its unique binding properties and biological interactions.
Antiviral Activity
Research has highlighted the compound's potential as an antiviral agent, particularly against HIV. A study focusing on related compounds with similar structural motifs demonstrated significant inhibitory activity against HIV-1, with some derivatives exhibiting picomolar activity in vitro. The structure-activity relationship (SAR) indicated that the 2-chloro and 6-fluoro substitutions were critical for enhancing antiviral efficacy against both wild-type and mutant strains of the virus .
Thrombin Inhibition
Another area of interest is the compound's role as a thrombin inhibitor. Studies on related acetamides have shown that modifications in the side chains can lead to potent thrombin inhibition, with some derivatives achieving Ki values as low as 0.7 nM. This suggests that similar structural analogs, including our compound of interest, could exhibit significant anticoagulant properties .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act by inhibiting key enzymes involved in viral replication and coagulation pathways.
- Binding Affinity : Its unique structural features allow for high binding affinity to target proteins, enhancing its therapeutic potential.
Study 1: HIV Inhibition
In a comparative study involving various derivatives of chlorofluorobenzyl compounds, it was found that those with specific stereochemistry showed enhanced antiviral activity. The study indicated that compounds with the R configuration at the C6 position exhibited superior inhibition of HIV reverse transcriptase, correlating with their structural characteristics .
Study 2: Thrombin Activity
A series of experiments assessed the thrombin inhibitory effects of various substituted acetamides. The findings revealed that certain modifications significantly increased potency, suggesting that our compound could be optimized for better anticoagulant effects through structural modifications .
Data Tables
Q & A
Q. How does the compound’s stereoelectronic profile influence reactivity in cross-coupling reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
